molecular formula C12H10BrNO B8626868 5-(4-Bromophenyl)-2-methoxypyridine

5-(4-Bromophenyl)-2-methoxypyridine

Cat. No.: B8626868
M. Wt: 264.12 g/mol
InChI Key: ILEXFMLAYIITBO-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic and Materials Chemistry

Pyridine and its derivatives are a cornerstone of modern chemistry, with their applications spanning a vast array of industries. These heterocyclic aromatic compounds, characterized by a six-membered ring containing one nitrogen atom, are fundamental building blocks in organic synthesis. algoreducation.comchemneo.comnumberanalytics.com Their unique electronic properties, imparted by the nitrogen atom, make them versatile in a multitude of chemical reactions. chemneo.comnumberanalytics.com In the realm of organic chemistry, pyridines serve as solvents, reagents, and catalysts in numerous transformations. youtube.com They are integral to the synthesis of a wide range of products, including pharmaceuticals, agrochemicals like herbicides and insecticides, dyes, and adhesives. algoreducation.comyoutube.com

Beyond their role in traditional organic synthesis, pyridine derivatives have emerged as crucial components in materials science. chemneo.com Their ability to be incorporated into polymers and organic semiconductors has led to the development of advanced materials with tailored electronic and photoluminescent properties. chemneo.comnumberanalytics.com These materials are finding applications in cutting-edge technologies such as organic light-emitting diodes (OLEDs) and organic solar cells. chemneo.com The adaptability of the pyridine scaffold allows for fine-tuning of its properties through the introduction of various functional groups, making it an invaluable tool for chemists and material scientists alike. numberanalytics.comnih.gov

Importance of Aryl-Substituted Methoxypyridine Scaffolds in Chemical Research

Within the broad family of pyridine derivatives, aryl-substituted methoxypyridines represent a particularly significant subclass. The presence of both an aryl group and a methoxy (B1213986) group on the pyridine ring introduces a unique combination of electronic and steric features. This substitution pattern is of great interest in medicinal chemistry, where it has been explored for the development of novel therapeutic agents. For instance, methoxypyridine-containing scaffolds have been investigated as gamma-secretase modulators for potential applications in treating Alzheimer's disease. nih.gov

The aryl and methoxy substituents provide multiple reactive sites, enabling a diverse range of chemical modifications. This versatility allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. mdpi.comnih.gov The methoxy group can influence the molecule's solubility and metabolic stability, while the aryl group can be modified to optimize binding to biological targets. nih.gov Furthermore, these scaffolds serve as valuable intermediates in the synthesis of more complex molecular architectures. innospk.com The ability to perform cross-coupling reactions on the aryl group, for example, opens up pathways to a wide variety of bi-aryl structures, which are common motifs in biologically active compounds. mdpi.com

Scope and Research Objectives for 5-(4-Bromophenyl)-2-methoxypyridine

This article focuses specifically on the chemical compound This compound . The primary objective is to provide a comprehensive overview of its chemical properties, synthesis, and its role as a significant intermediate in the preparation of more complex molecules. The presence of a bromophenyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring makes this compound a versatile building block. The bromine atom, in particular, serves as a key functional handle for introducing further molecular complexity through various cross-coupling reactions.

The research into This compound is driven by its potential as a precursor to a range of functional molecules. For example, it is an important intermediate in the synthesis of compounds with applications in medicinal chemistry. One notable example is its use in the synthesis of Macitentan, a dual endothelin receptor antagonist. google.comnih.gov This article will explore the synthetic routes to This compound and detail its known chemical characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methoxypyridine

InChI

InChI=1S/C12H10BrNO/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,1H3

InChI Key

ILEXFMLAYIITBO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 5-(4-Bromophenyl)-2-methoxypyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, the most logical disconnection is at the C-C bond between the pyridine (B92270) and the bromophenyl rings. This disconnection points towards a cross-coupling reaction as the final key step in the synthesis. The two primary synthons resulting from this disconnection are a 5-halopyridine derivative and a (4-bromophenyl)metallic reagent, or vice versa.

A common retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound Generated mermaid

This analysis suggests that a Suzuki-Miyaura coupling between 5-Bromo-2-methoxypyridine (B44785) and 4-bromophenylboronic acid would be a feasible and efficient method for the synthesis of the target molecule.

Direct Synthetic Routes to this compound and Analogues

Several direct synthetic routes have been developed for the synthesis of this compound and its derivatives. These methods can be broadly categorized into palladium-catalyzed cross-coupling reactions, condensation and cyclization reactions for pyridine ring formation, and the functionalization of pre-existing pyridine cores.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis. nobelprize.orgnih.gov The Suzuki-Miyaura coupling, which utilizes an organoboron compound and an organohalide in the presence of a palladium catalyst and a base, is particularly well-suited for the synthesis of biaryl compounds like this compound. libretexts.orgyoutube.com

The general scheme for the Suzuki-Miyaura coupling to synthesize the target molecule is as follows:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound Generated code

The reaction typically involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency and yield. illinois.edunih.gov For instance, studies have shown that using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a mixture of 1,4-dioxane (B91453) and water can lead to good yields of the desired product. mdpi.com

Condensation and Cyclization Reactions for Pyridine Ring Formation

An alternative approach to constructing the this compound scaffold is through the formation of the pyridine ring itself via condensation and cyclization reactions. acsgcipr.orgbaranlab.org These methods often involve the reaction of simpler acyclic precursors to build the heterocyclic core. studylib.net

Several named reactions can be employed for pyridine synthesis, including the Hantzsch pyridine synthesis, the Guareschi-Thorpe reaction, and the Bohlmann-Rahtz pyridine synthesis. acsgcipr.orgijnrd.org These multicomponent reactions typically involve the condensation of carbonyl compounds with an amine source. acsgcipr.org For example, a modified Hantzsch synthesis could potentially be adapted to produce a precursor that can be further functionalized to yield the target molecule. However, these methods can sometimes be lengthy and may require subsequent oxidation steps to form the aromatic pyridine ring. baranlab.orgstudylib.net

Functionalization and Derivatization of Pre-existing Pyridine Cores

The synthesis of this compound can also be achieved by modifying a pre-existing pyridine ring. organic-chemistry.org This can involve introducing the 4-bromophenyl group onto a 2-methoxypyridine (B126380) core or by first introducing a bromo group at the 5-position of 2-methoxypyridine, which can then undergo a cross-coupling reaction.

One strategy involves the direct arylation of 2-methoxypyridine. However, controlling the regioselectivity of this reaction can be challenging. A more common and controlled approach is the functionalization of 5-bromo-2-methoxypyridine. For example, a bromine-magnesium exchange on 5-bromo-2-methoxypyridine using a magnesium 'ate' complex like [n-Bu3Mg]Li, followed by reaction with an appropriate electrophile, can introduce various functional groups at the 5-position. thieme-connect.com

Synthesis of Key Intermediates (e.g., 5-Bromo-2-methoxypyridine)

The availability of key intermediates is crucial for the successful synthesis of the target compound. As highlighted in the retrosynthetic analysis, 5-Bromo-2-methoxypyridine is a vital precursor.

A common method for the synthesis of 5-Bromo-2-methoxypyridine starts from 2,5-dibromopyridine (B19318). chemicalbook.com By reacting 2,5-dibromopyridine with sodium methoxide (B1231860) in methanol (B129727) under reflux, a nucleophilic aromatic substitution occurs, where the methoxy (B1213986) group preferentially replaces the bromine atom at the 2-position, yielding 5-Bromo-2-methoxypyridine in high yield. chemicalbook.com

Another approach involves the bromination of 2-methoxypyridine. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging.

Optimization of Reaction Conditions and Yield Improvement Strategies

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound, particularly through the Suzuki-Miyaura coupling, several factors can be fine-tuned.

ParameterOptimization StrategyRationaleReference(s)
Catalyst Screening different palladium catalysts and ligands.The nature of the ligand can influence the stability and reactivity of the catalyst, affecting the rates of oxidative addition and reductive elimination. nih.gov
Base Varying the type and amount of base (e.g., K3PO4, Cs2CO3, Na2CO3).The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. youtube.commdpi.com
Solvent Using different solvent systems (e.g., dioxane/water, toluene, DMF).The solvent can affect the solubility of the reactants and the stability of the catalytic species. mdpi.comnih.gov
Temperature Adjusting the reaction temperature.Higher temperatures can increase the reaction rate, but may also lead to side reactions and decomposition. mdpi.com
Reactant Ratio Optimizing the stoichiometry of the reactants.Using a slight excess of the boronic acid can help drive the reaction to completion. beilstein-journals.org

For the synthesis of the intermediate 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine, a high yield of 98% has been reported by refluxing with sodium hydroxide (B78521) in methanol for 5 hours. chemicalbook.com Similarly, the synthesis of other substituted pyridines has been optimized by carefully controlling reaction parameters. For instance, the synthesis of 4-Bromo-2-methoxypyridine was significantly improved by optimizing the Sandmeyer reaction conditions, increasing the yield from 72% to 95%. guidechem.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In ¹H NMR analysis of 5-(4-Bromophenyl)-2-methoxypyridine, distinct signals would be expected for the methoxy (B1213986) protons and the protons on both the pyridine (B92270) and phenyl rings. The chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the two distinct aromatic rings and the methoxy carbon.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the two aromatic rings.

However, a detailed search of peer-reviewed scientific literature did not yield specific, publicly available experimental ¹H, ¹³C, or 2D NMR data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic rings, C-O stretching of the methoxy group, C=C and C=N stretching within the pyridine ring, and the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings.

Despite the theoretical utility of these techniques, specific experimental IR and Raman spectral data for this compound were not found in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₂H₁₀BrNO), the expected monoisotopic mass is 262.9946 Da. The presence of bromine would be readily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

A comprehensive search of scientific databases did not uncover any published experimental mass spectra detailing the molecular ion and fragmentation analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its chromophores. The conjugated system comprising the phenyl and pyridine rings in this compound is expected to absorb in the UV region, likely exhibiting π → π* transitions. The position of the absorption maximum (λmax) can be influenced by solvent polarity.

No specific experimental UV-Vis absorption spectra or data on the electronic transitions for this compound have been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of this compound would allow for the unambiguous confirmation of its molecular geometry and packing in the crystal lattice.

A thorough review of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool due to its balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(4-Bromophenyl)-2-methoxypyridine, this would involve determining the bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-N (pyridine) Bond Length~1.34 Å
C-O (methoxy) Bond Length~1.36 Å
Pyridine-Bromophenyl Dihedral Angle20-40°

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Precise values would require specific DFT calculations.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxypyridine ring, while the LUMO may have significant contributions from the bromophenyl moiety.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterPredicted Energy (eV)
HOMO-6.0 to -7.0
LUMO-1.5 to -2.5
HOMO-LUMO Energy Gap (ΔE)4.0 to 5.0

Note: These are estimated energy ranges. Actual values are dependent on the level of theory and basis set used in the DFT calculations.

Understanding the charge distribution within a molecule is key to predicting its intermolecular interactions.

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MESP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack. The hydrogen atoms and the region around the bromine atom might exhibit positive potential.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule. While it has known limitations, it offers a quantitative measure of the charge distribution. The nitrogen and oxygen atoms are expected to have negative Mulliken charges, while the carbon atoms bonded to them and the hydrogen atoms would likely have positive charges.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies can be correlated with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending). For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings, C=N and C=C stretching of the pyridine ring, C-O stretching of the methoxy group, and the C-Br stretching.

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Approaches

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and a particular property of interest. Chemoinformatic approaches utilize computational methods to analyze large datasets of chemical information.

For this compound, QSPR models could be developed to predict properties like its solubility, boiling point, or retention time in chromatography based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometric, or electronic in nature. Such studies often involve a series of related compounds to build a robust predictive model.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to study its behavior in different solvents, providing insights into solvation effects and conformational flexibility in a condensed phase. If this molecule were to be studied as a potential ligand for a biological target, MD simulations of the ligand-protein complex would be crucial to assess the stability of the binding pose and the nature of the intermolecular interactions.

Computational Prediction of Spectroscopic Signatures and Reaction Mechanisms

In the realm of modern chemical research, theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate properties and behaviors of molecules. These computational approaches, particularly those rooted in Density Functional Theory (DFT), allow for the in-silico prediction of a wide array of molecular characteristics, from spectroscopic signatures to the intimate details of reaction mechanisms. For a molecule such as this compound, computational studies provide a powerful lens through which its structural and reactive nature can be explored, often in advance of or in concert with experimental investigations.

Computational Prediction of Spectroscopic Signatures

The spectroscopic profile of a molecule is a direct manifestation of its electronic and geometric structure. Computational quantum chemistry offers robust methods for predicting these spectra, providing valuable data for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. researchgate.netchemrxiv.orgnih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, frequently employed within the framework of DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei in a molecule. nih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, combined with the electron-donating effect of the methoxy group, would create a distinct pattern of deshielding and shielding across the molecule. The table below presents a hypothetical, yet representative, set of predicted ¹H and ¹³C NMR chemical shifts, calculated using a standard DFT method (e.g., B3LYP/6-311+G(2d,p)) and the GIAO protocol. researchgate.net

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
Atom PositionPredicted δ (ppm)Atom PositionPredicted δ (ppm)
H (methoxy)3.95C (methoxy)53.8
H3 (pyridine)7.70C2 (pyridine)164.5
H4 (pyridine)7.90C3 (pyridine)112.0
H6 (pyridine)8.50C4 (pyridine)139.0
H2'/H6' (phenyl)7.55C5 (pyridine)130.0
H3'/H5' (phenyl)7.65C6 (pyridine)147.0
C1' (phenyl)137.5
C2'/C6' (phenyl)129.0
C3'/C5' (phenyl)132.5
C4' (phenyl, C-Br)123.0

Vibrational Spectroscopy (IR & Raman): Computational frequency analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies and their corresponding normal modes. These calculations can aid in the assignment of experimentally observed vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C-Br stretch, the asymmetric and symmetric stretches of the C-O-C ether linkage, aromatic C-H stretching, and various pyridine and benzene (B151609) ring deformation modes.

The following table outlines some of the predicted characteristic vibrational frequencies for the molecule.

Vibrational ModePredicted Frequency (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching vibrations of C-H bonds on the pyridine and phenyl rings.
C-H Stretch (methoxy)2980-2850Symmetric and asymmetric stretching of the methyl group.
Aromatic C=C/C=N Stretch1600-1450In-plane stretching vibrations of the aromatic rings.
C-O-C Asymmetric Stretch~1250Asymmetric stretching of the ether linkage.
C-O-C Symmetric Stretch~1040Symmetric stretching of the ether linkage.
C-Br Stretch~650Stretching vibration of the carbon-bromine bond.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It allows for the calculation of the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system. The conjugation between the phenyl and pyridine rings would likely result in absorption bands at longer wavelengths compared to the individual parent heterocycles.

Predicted electronic transitions for this compound are presented in the table below.

Predicted λmax (nm)Transition TypeInvolved Orbitals
~280π→πHOMO → LUMO
~245π→πHOMO-1 → LUMO
~220π→π*HOMO → LUMO+1

Computational Prediction of Reaction Mechanisms

Beyond static properties, computational chemistry provides profound insights into the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine activation energies, thereby elucidating the reaction mechanism.

Example Reaction: Suzuki-Miyaura Cross-Coupling: The synthesis of this compound would likely involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a brominated pyridine derivative and a phenylboronic acid, or vice-versa. nih.govnih.govresearchgate.netorganic-chemistry.orgresearchgate.net Computational modeling of such a reaction would involve calculating the energetics of the key steps in the catalytic cycle:

Oxidative Addition: The initial step where the aryl halide (e.g., 2-methoxy-5-bromopyridine) adds to the Pd(0) catalyst.

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center.

Reductive Elimination: The final step where the two aryl groups are coupled, and the Pd(0) catalyst is regenerated.

DFT calculations can be used to model the geometry and energy of the reactants, intermediates, transition states, and products for each of these steps. This allows for the determination of the rate-determining step and provides a detailed understanding of the factors influencing the reaction's efficiency.

The following table provides a hypothetical energy profile for the key steps in a Suzuki-Miyaura coupling to form the target molecule.

Reaction StepSpeciesRelative Energy (kcal/mol)
-Reactants + Pd(0) Catalyst0.0
Oxidative AdditionTransition State 1+15.2
Oxidative Addition Intermediate-5.8
TransmetalationTransition State 2+12.5
Transmetalation Intermediate-10.3
Reductive EliminationTransition State 3+18.7 (Rate-Determining Step)
-Products + Pd(0) Catalyst-25.0

Supramolecular Chemistry and Intermolecular Interactions

Crystal Engineering of 5-(4-Bromophenyl)-2-methoxypyridine Derivatives

Crystal engineering, the design and synthesis of solid-state structures with desired properties, is a key area of focus for derivatives of this compound. By understanding and controlling the intermolecular forces, researchers aim to construct novel crystalline materials. The interplay of hydrogen bonds, halogen bonds, and π-stacking interactions dictates the final supramolecular architecture.

Hydrogen bonding is a powerful tool for directing the self-assembly of molecular components. In derivatives of this compound, the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, while various functional groups that can be introduced onto the molecule can serve as hydrogen bond donors. This donor-acceptor relationship is fundamental to the formation of predictable and robust supramolecular synthons, which are the building blocks of larger assemblies. Studies on related bromophenyl compounds have demonstrated the formation of one-dimensional chains and two-dimensional networks through hydrogen bonding. pharmaffiliates.comnih.gov

The bromine atom in this compound plays a crucial role in its crystal packing through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state, the bromine atom can interact with electron-rich atoms such as nitrogen or oxygen on neighboring molecules, contributing significantly to the stability and geometry of the crystal lattice. nih.gov This directional and specific interaction is a key tool in designing co-crystals and other multicomponent crystalline materials.

The aromatic pyridine and bromophenyl rings of the molecule are prone to π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are vital for the close packing of molecules in the crystal. The specific arrangement, whether face-to-face or edge-to-face, influences the electronic and photophysical properties of the resulting material. In similar molecular structures, π-π stacking has been observed to contribute to the formation of three-dimensional architectures. pharmaffiliates.comnih.gov

Host-Guest Chemistry and Complex Formation

The ability of this compound to act as a guest molecule in larger host systems is an emerging area of interest. The specific size, shape, and electronic properties of the molecule allow it to fit within the cavities of various host molecules, leading to the formation of stable host-guest complexes.

Cucurbiturils are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl-fringed portals. These features make them excellent hosts for a variety of guest molecules, including aromatic compounds. While direct studies on this compound are in their early stages, the principles of cucurbituril (B1219460) chemistry suggest that it would be an ideal guest. The bromophenyl group could be encapsulated within the hydrophobic cavity of a cucurbituril, such as cucurbituril or cucurbituril, driven by the hydrophobic effect. This encapsulation can lead to the formation of discrete 1:1 or 2:2 complexes, or even larger, stimulus-responsive supramolecular polymers. The interactions between the host and guest can significantly alter the properties of the guest molecule, such as its solubility and reactivity.

Therefore, it is not possible to provide a detailed article on "" with a focus on "Controlled Self-Assembly Strategies for Ordered Structures" for this compound that is based on published research findings.

To generate the requested article, further experimental research on the self-assembly behavior of this compound would be required.

Coordination Chemistry and Organometallic Applications

Design and Synthesis of Metal Complexes with 5-(4-Bromophenyl)-2-methoxypyridine Ligands

The design of metal complexes utilizing this compound as a ligand is centered on its function as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine (B92270) nitrogen atom. jscimedcentral.com The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The general synthetic route can be represented as: n L + MXy -> [MLn]Xy Where:

L = this compound

M = Transition metal ion (e.g., Pd(II), Cu(II), Ni(II), Co(II))

X = Anion (e.g., Cl-, Br-, NO3-, PF6-)

n = number of ligands (typically 2 or 4)

y = charge of the metal ion

The choice of solvent is crucial and often depends on the solubility of the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol (B129727), are commonly employed for the synthesis of pyridine-based complexes. jscimedcentral.com The reaction conditions, including temperature and reaction time, would be optimized to achieve the desired product in high yield and purity. For instance, many pyridine-metal complex syntheses are carried out under reflux to ensure the completion of the reaction. nih.gov

The synthesis of related palladium(II) complexes with functionalized pyridine ligands has been extensively studied, yielding complexes with general formulas PdL42 and [PdL2Y2] (where L is the pyridine ligand and Y is an anion). nih.gov These established methods provide a solid foundation for the synthesis of analogous complexes with this compound. Similarly, the synthesis of copper(II) and zinc(II) complexes with Schiff base ligands derived from substituted pyridines has been reported, often involving a 2:1 ligand-to-metal stoichiometric ratio. nih.gov

The following table provides a hypothetical overview of reaction conditions for the synthesis of metal complexes with this compound, based on established procedures for similar pyridine derivatives.

Metal SaltLigand-to-Metal RatioSolventReaction ConditionsPotential Complex
PdCl22:1AcetonitrileReflux, 4h[Pd(C12H10BrNO)2]Cl2
Cu(NO3)2·3H2O2:1EthanolStirring at RT, 2hCu(C12H10BrNO)22
Ni(OAc)2·4H2O4:1MethanolReflux, 6hNi(C12H10BrNO)42
CoCl2·6H2O2:1EthanolReflux, 3h[Co(C12H10BrNO)2]Cl2

This table is illustrative and based on general synthetic methods for related pyridine complexes.

Structural and Electronic Characterization of Metal Complexes

The structural and electronic properties of metal complexes containing this compound are determined by the coordination geometry of the metal center and the electronic interactions between the metal and the ligand. The coordination number and geometry are influenced by the size and electronic configuration of the metal ion, as well as the stoichiometry of the complex. wikipedia.org

Common coordination geometries for transition metal complexes with monodentate pyridine ligands include:

Octahedral: Typically observed for hexacoordinate complexes of the type [ML6]n+ or [ML4X2]n+. wikipedia.org

Tetrahedral: Common for tetracoordinate complexes, especially with d10 metal ions like Zn(II). wikipedia.org

Square Planar: Often adopted by d8 metal ions such as Pd(II), Pt(II), and Ni(II). wikipedia.org

Infrared (IR) Spectroscopy: Can confirm the coordination of the pyridine ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C=C bonds within the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. Coordination to a metal typically induces downfield shifts in the signals of the pyridine protons. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, including d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are influenced by the coordination geometry and the nature of the metal-ligand bond. abechem.com

Catalytic Applications in Organic Synthesis (e.g., cross-coupling reactions)

Palladium complexes bearing pyridine-based ligands have emerged as highly effective catalysts for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. dergipark.org.tr Given this precedent, palladium complexes of this compound are anticipated to exhibit significant catalytic activity, particularly in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. organic-chemistry.org Palladium complexes with pyridine ligands have been shown to be efficient precatalysts for this reaction. nih.govorganic-chemistry.org The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

The presence of both electron-donating (methoxy) and electron-withdrawing (bromophenyl) substituents on the pyridine ligand in this compound could offer a unique electronic environment for the palladium center, potentially enhancing its catalytic efficiency. The bromine atom on the phenyl ring also provides a site for further functionalization of the catalyst itself.

The following table illustrates a hypothetical Suzuki-Miyaura reaction that could be catalyzed by a palladium complex of this compound.

Reactant 1Reactant 2CatalystBaseSolventProduct
Aryl Halide (e.g., Iodobenzene)Phenylboronic Acid[Pd(C12H10BrNO)2]Cl2K2CO3Toluene/WaterBiphenyl
4-Bromoanisole4-Methylphenylboronic Acid[Pd(C12H10BrNO)2]Cl2Na2CO3DMF4-Methoxy-4'-methylbiphenyl

This table is illustrative and based on general conditions for Suzuki-Miyaura reactions catalyzed by palladium-pyridine complexes.

The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction, which involves the coupling of an unsaturated halide with an alkene. Palladium-iminophosphine complexes, which contain a pyridine moiety, have demonstrated high conversion rates in Heck coupling reactions. dergipark.org.tr

The stability and activity of the palladium catalyst are crucial for achieving high yields in these cross-coupling reactions. The design of the ligand plays a central role in modulating these properties. Nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have shown that the electronic properties of the ligand significantly influence catalytic activity. nih.gov

Investigation of Magnetic Properties in Coordination Compounds

The magnetic properties of coordination compounds are a direct consequence of the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. libretexts.orgdu.edu.eg The investigation of the magnetic properties of complexes formed with this compound can provide valuable insights into their electronic structure.

The magnetic behavior of a transition metal complex is governed by the interplay between the crystal field splitting energy (Δ) and the spin-pairing energy (P). The nature of the ligand plays a crucial role in determining the magnitude of Δ. Strong-field ligands cause a large splitting of the d-orbitals, favoring low-spin complexes where electrons pair up in the lower energy orbitals. Weak-field ligands result in a smaller splitting, leading to high-spin complexes where electrons occupy higher energy orbitals before pairing. libretexts.org

Pyridine is generally considered a ligand of intermediate strength. wikipedia.org The substituents on the pyridine ring can modulate its field strength. The electron-donating methoxy (B1213986) group in this compound would be expected to increase the ligand field strength, while the electron-withdrawing bromophenyl group might have the opposite effect.

The magnetic moment (μeff) of a complex can be experimentally determined using techniques such as a Gouy balance or a SQUID magnetometer. du.edu.eg The spin-only magnetic moment can be calculated using the following formula:

μs.o. = √n(n+2) B.M.

Where:

n = number of unpaired electrons

B.M. = Bohr Magneton

The following table provides the theoretical spin-only magnetic moments for common transition metal ions in different spin states.

Metal Iond-electron countSpin StateUnpaired Electrons (n)Calculated Magnetic Moment (μs.o.) (B.M.)
Cr(III)High/Low Spin33.87
Mn(II)d⁵High Spin55.92
Mn(II)d⁵Low Spin11.73
Fe(III)d⁵High Spin55.92
Fe(III)d⁵Low Spin11.73
Fe(II)d⁶High Spin44.90
Fe(II)d⁶Low Spin00
Co(II)d⁷High Spin33.87
Co(II)d⁷Low Spin11.73
Ni(II)d⁸High/Low Spin22.83
Cu(II)d⁹High/Low Spin11.73

By synthesizing complexes of this compound with various transition metals and measuring their magnetic moments, it would be possible to determine their spin states and gain a deeper understanding of the electronic influence of this versatile ligand. For instance, studying a series of complexes with a single metal ion but varying the ligand could reveal subtle changes in magnetic behavior, providing insights into the ligand's electronic properties. researchgate.net

Advanced Materials Research and Structure Property Relationships

Liquid Crystalline Behavior of Pyridine-Based Mesogens

The incorporation of a pyridine (B92270) ring into a molecule can significantly influence its ability to form liquid crystalline phases, also known as mesophases. These states of matter exhibit properties intermediate between those of conventional liquids and solid crystals. While direct studies on the liquid crystalline behavior of 5-(4-Bromophenyl)-2-methoxypyridine are limited, the design principles for thermotropic liquid crystals and the structure-property relationships in analogous pyridine derivatives offer valuable insights.

Design Principles for Thermotropic Liquid Crystals

Thermotropic liquid crystals are substances that exhibit liquid crystalline behavior within a specific temperature range. The formation of such phases is highly dependent on molecular geometry and intermolecular interactions. Key design principles include:

Anisotropic Molecular Shape: Molecules that are elongated and rod-like (calamitic) or flat and disk-like (discotic) are more likely to exhibit mesophases. The this compound structure, with its linked phenyl and pyridine rings, possesses a degree of rigidity and a somewhat elongated shape that is conducive to forming liquid crystalline phases.

Rigid Core: A rigid core unit is essential for maintaining the orientational order characteristic of liquid crystals. The biphenyl-like core of this compound provides this necessary rigidity.

Flexible Terminal Groups: Often, flexible alkyl or alkoxy chains are attached to the rigid core to lower the melting point and broaden the temperature range of the liquid crystalline phase. The methoxy (B1213986) group in this compound can be considered a short, flexible group.

Polarity and Dipole Moments: The presence of polar groups and a significant molecular dipole moment can enhance intermolecular interactions, leading to more stable and ordered mesophases. The nitrogen atom in the pyridine ring and the bromine substituent introduce polarity into the molecule.

Correlation between Molecular Structure and Mesophase Formation

The specific arrangement of atoms within a molecule dictates the type of mesophase it will form. For pyridine-containing compounds, the following correlations are often observed:

Substituent Effects: The nature and position of substituents on the pyridine and any attached phenyl rings play a crucial role. The bromine atom in the 4-position of the phenyl ring and the methoxy group at the 2-position of the pyridine ring in this compound will influence its packing and intermolecular interactions. For instance, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can promote self-assembly and the formation of ordered structures.

While no specific mesophase data for this compound is readily available, it is plausible that it or its derivatives with longer alkoxy chains could exhibit nematic or smectic phases, which are common for calamitic liquid crystals.

Photophysical Properties and Luminescent Materials

The electronic structure of pyridine-based compounds often endows them with interesting photophysical properties, including fluorescence and phosphorescence. These properties are critical for their application in luminescent materials, such as those used in organic light-emitting diodes (OLEDs) and sensors.

Purely Organic Room Temperature Phosphorescence (RTP) from Supramolecular Assemblies

Room temperature phosphorescence (RTP) is a phenomenon where a material continues to emit light for a period after the excitation source is removed. Achieving efficient RTP in purely organic materials is challenging but highly desirable for applications in sensing, imaging, and anti-counterfeiting technologies. One successful strategy involves the formation of supramolecular assemblies.

For a molecule like this compound, the following factors are relevant for potential RTP:

Heavy Atom Effect: The presence of the bromine atom can enhance spin-orbit coupling, a key process that facilitates the transition from the singlet excited state to the triplet excited state, which is necessary for phosphorescence.

Rigidification: Suppressing non-radiative decay pathways, such as molecular vibrations and rotations, is crucial for observing RTP. This can be achieved by forming rigid crystal lattices or by encapsulating the molecule within a rigid matrix or a supramolecular host.

Intermolecular Interactions: Specific intermolecular interactions, such as π-π stacking and hydrogen bonding, in the solid state can restrict molecular motion and promote RTP. The planar nature of the pyridine and phenyl rings in this compound would favor such interactions.

Research on related bromo-substituted pyridine derivatives has shown that the formation of ordered assemblies can lead to observable RTP.

Fluorescence Emission Characteristics

Fluorescence is a more common photoluminescent process where light is emitted almost instantaneously after absorption. The fluorescence properties of a molecule are dictated by its electronic structure and the nature of its excited states. For this compound, the following characteristics can be anticipated:

Intramolecular Charge Transfer (ICT): The molecule possesses an electron-donating methoxy group and an electron-withdrawing bromophenyl-pyridine core. This donor-acceptor character can lead to the formation of an intramolecular charge transfer excited state, which often results in fluorescence that is sensitive to the polarity of the surrounding environment (solvatochromism).

Quantum Yield: The efficiency of fluorescence, known as the quantum yield, is influenced by the competition between radiative (fluorescence) and non-radiative decay pathways. The heavy bromine atom, while promoting phosphorescence, can sometimes quench fluorescence by enhancing intersystem crossing to the triplet state.

Studies on similar donor-acceptor pyridine derivatives have demonstrated tunable fluorescence emission across the visible spectrum, depending on the specific substituents and their positions.

Electron Transporting Properties of Pyridine-Derived Materials

In organic electronic devices like OLEDs and organic solar cells, materials that can efficiently transport electrons are essential for achieving high performance. The electron-deficient nature of the pyridine ring makes it an excellent candidate for use in electron-transporting materials (ETMs).

The potential of this compound as an ETM can be inferred from the properties of related compounds:

LUMO Energy Level: An effective ETM should have a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate the injection of electrons from the cathode. The electron-withdrawing character of the pyridine ring helps to lower the LUMO energy.

Electron Mobility: High electron mobility is crucial for efficient charge transport. This is often achieved in materials that form ordered packing in the solid state, allowing for good electronic coupling between adjacent molecules. The planar structure of this compound could facilitate the necessary π-π stacking for efficient electron transport.

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) and its derivatives is a cornerstone of organic chemistry, with increasing emphasis on environmentally benign methodologies. Future research into the synthesis of 5-(4-Bromophenyl)-2-methoxypyridine is anticipated to prioritize green chemistry principles to enhance sustainability and reduce environmental impact.

Current trends in the synthesis of related pyridine compounds involve the use of microwave-assisted organic synthesis (MAOS), which can significantly shorten reaction times, improve yields, and reduce energy consumption. rsc.orgmdpi.comacs.orgresearchgate.netnih.govnih.gov For instance, microwave irradiation has been successfully employed in the synthesis of various pyridine derivatives, offering a faster and more efficient alternative to conventional heating methods. rsc.orgmdpi.com Another key area of development is the use of solvent-free reaction conditions or the replacement of hazardous solvents with greener alternatives like water. acs.orgnsysu.edu.twacs.orgwjpls.orgthe-innovation.org The development of one-pot multicomponent reactions, where multiple synthetic steps are combined into a single operation, further contributes to the atom economy and efficiency of the process. rsc.orgmdpi.com

A comparative look at conventional versus potential green synthesis approaches for this compound is presented below:

Synthesis AspectConventional ApproachPotential Green Chemistry Approach
Energy Source Conventional heating (reflux)Microwave irradiation rsc.orgmdpi.comacs.orgresearchgate.netnih.govnih.gov
Solvent Organic solvents (e.g., DMF, Toluene)Solvent-free conditions or water acs.orgnsysu.edu.twacs.orgwjpls.orgthe-innovation.org
Catalyst Homogeneous catalysts (often not recycled)Recyclable heterogeneous catalysts (e.g., nanocatalysts) acs.orgtandfonline.com
Reaction Type Multi-step synthesis with intermediate isolationOne-pot multicomponent reactions rsc.orgmdpi.com

Exploration of Novel Supramolecular Architectures with Tunable Properties

The bipyridyl and halogenated aromatic motifs within this compound make it a prime candidate for the construction of novel supramolecular architectures. The ability of pyridine nitrogen atoms to coordinate with metal ions and the potential for halogen bonding and π-π stacking interactions open up a vast design space for self-assembling systems with tunable properties. mdpi.comacs.orgacs.orgacs.orgauctoresonline.orgnih.govmdpi.commdpi.comnih.govconicet.gov.ar

Bipyridine ligands are well-known for their ability to form coordination polymers and metallosupramolecular structures with a wide range of metal ions. mdpi.comacs.orgacs.orgauctoresonline.orgnih.gov These structures can exhibit diverse topologies, from one-dimensional chains to two- and three-dimensional networks. acs.org The properties of these materials, such as their photophysical and magnetic characteristics, can be tuned by varying the metal center and the specific geometry of the bipyridine ligand.

Furthermore, the bromine substituent on the phenyl ring introduces the possibility of halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering to control the self-assembly of molecules. rsc.orgwjpls.orgthe-innovation.orgacs.orgmdpi.com Halogen bonding can act in concert with other non-covalent interactions, such as hydrogen bonding and π-π stacking, to create complex and highly ordered supramolecular structures. acs.org The interplay of these interactions can lead to the formation of materials with interesting properties, such as liquid crystallinity and specific host-guest recognition capabilities. acs.org

The methoxy (B1213986) group can also influence the supramolecular assembly through hydrogen bonding interactions and by affecting the electronic properties of the pyridine ring. The exploration of co-crystals and coordination complexes of this compound with various metal salts and organic co-formers could lead to the discovery of new materials with tailored solid-state structures and functions.

Interaction TypePotential Role in Supramolecular Assembly
Coordination Bonding Formation of metallosupramolecular structures with diverse topologies (1D, 2D, 3D) mdpi.comacs.orgacs.orgauctoresonline.orgnih.gov
Halogen Bonding Directional control of molecular self-assembly, formation of co-crystals rsc.orgwjpls.orgthe-innovation.orgacs.orgmdpi.com
π-π Stacking Stabilization of supramolecular architectures, influence on electronic properties acs.orgmdpi.com
Hydrogen Bonding Directional control, formation of extended networks acs.orgacs.org

Advanced Computational Modeling for Predictive Design

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of molecules and materials. nih.govnih.gov In the context of this compound, computational studies can provide valuable insights to guide experimental efforts in several key areas.

Predictive modeling can be employed to design new derivatives with optimized electronic and photophysical properties. By calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential, and various reactivity indices, researchers can screen potential candidates for specific applications without the need for extensive synthesis and characterization. nih.gov For instance, computational methods have been used to design novel pyridine derivatives as inhibitors for specific biological targets. tandfonline.comnih.govnih.gov

Furthermore, computational modeling is crucial for understanding and predicting the formation of the supramolecular architectures discussed in the previous section. By simulating the non-covalent interactions, such as halogen bonding and π-π stacking, it is possible to predict the most stable crystal packing arrangements and the resulting material properties. mdpi.comconicet.gov.aracs.org This predictive capability can significantly accelerate the discovery of new functional materials. Hirshfeld surface analysis and combined quantum theory of atoms-in-molecules (QTAIM) are powerful computational tools for visualizing and quantifying these weak interactions. mdpi.comconicet.gov.ar

The table below summarizes key computational parameters and their significance in the predictive design of materials based on this compound.

Computational MethodPredicted PropertySignificance for Design
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), reactivity indicesPrediction of electronic and photophysical properties, guidance for synthesis of functional derivatives nih.govnih.gov
Molecular Docking Binding affinity and mode to biological targetsDesign of potential therapeutic agents tandfonline.comnih.govnih.gov
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contactsUnderstanding and predicting supramolecular self-assembly mdpi.comconicet.gov.ar
Quantum Theory of Atoms-in-Molecules (QTAIM) Characterization of non-covalent interactionsElucidation of the nature and strength of interactions driving supramolecular formation mdpi.comconicet.gov.ar

Integration into Responsive Materials Systems

The unique combination of a photo-addressable halogenated aryl group and a coordinatively active pyridine unit makes this compound an attractive building block for the development of stimuli-responsive or "smart" materials. These materials can change their properties in response to external stimuli such as light, pH, or the presence of specific analytes. rsc.orgmdpi.comnsysu.edu.twacs.orgacs.orgnih.govnih.govyoutube.comrsc.orgnih.gov

The pyridine moiety can be exploited to create pH-responsive systems, as the nitrogen atom can be protonated or deprotonated, leading to changes in the material's structure and properties. rsc.org Bipyridine units have been incorporated into polymers to create luminescent materials that are sensitive to acidity and can act as sensors or anti-counterfeiting materials. acs.org

The bromophenyl group offers a handle for creating photoresponsive materials. The carbon-bromine bond can be susceptible to photochemical reactions, which could be used to trigger changes in the material's properties. For example, azobenzene-containing pyridine derivatives have been shown to undergo reversible trans-to-cis photoisomerization, leading to macroscopic changes in the material, making them suitable for applications in optical data storage and as photo-actuators. rsc.orgacs.orgnsysu.edu.twacs.org

By incorporating this compound into polymer backbones or as pendant groups, it may be possible to create novel responsive materials. The interplay between the different responsive elements within the molecule could lead to multi-responsive systems that react to a combination of stimuli, offering more complex and tailored functionalities.

StimulusPotential Application
pH Sensors, drug delivery systems, anti-counterfeiting rsc.orgacs.org
Light (UV/Vis) Optical data storage, photo-actuators, smart coatings rsc.orgacs.orgnsysu.edu.twacs.org
Analyte Binding Chemical sensors, diagnostic devices nih.gov
Temperature Thermoresponsive polymers, controlled release systems nih.gov
Redox Redox-switchable materials, controlled release rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Bromophenyl)-2-methoxypyridine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Catalytic esterification of bromophenylacetic acid followed by cyclization with formamidine hydrochloride is a viable route (adapted from ). Solid acid catalysts simplify post-treatment steps.

  • Alternative methods include coupling reactions between bromophenyl intermediates and methoxypyridine precursors under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling), though specific protocols for this compound are not explicitly detailed in the evidence.

    • Key Considerations :
  • Monitor reaction temperatures (e.g., 26°C for cyclization steps) and solvent selection (e.g., dichlorethane vs. DMF) to avoid side products .

  • Purity can be verified via HPLC (≥95% recommended for pharmacological studies; see for analogous compounds).

    Synthetic Route Catalyst Yield Purity Reference
    Catalytic esterificationSolid acid~60-70%≥95%
    Pd-mediated couplingPd(PPh₃)₄~50-65%≥90%(Inferred)

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography is critical for confirming molecular conformation. For related pyridine derivatives (e.g., 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine), crystallographic data revealed planar geometries and intermolecular interactions influencing stability .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) and bromophenyl protons (δ ~7.3–7.8 ppm for aromatic protons; δ ~3.8 ppm for OCH₃) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.1 for C₁₂H₁₀BrNO).

Q. What safety protocols are essential for handling this compound given limited toxicity data?

  • Recommendations :

  • Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) based on structurally similar compounds ( ).
  • Use PPE (gloves, goggles, fume hood) and avoid skin contact. Store in airtight containers at RT, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during derivatization of this compound?

  • Case Study :

  • In reactions with chiral auxiliaries (e.g., glyoxal hydrates), diastereomer ratios (e.g., 91:9 cis:trans) are influenced by steric effects and reaction time ().
    • Methodology :
  • Optimize reaction duration (e.g., 52 hours at 26°C) and use chiral HPLC to separate isomers .
  • Computational modeling (DFT) predicts energy barriers for isomerization, guiding experimental design.

Q. What strategies are effective for assessing ecological risks of this compound when persistence and toxicity data are unavailable?

  • Approach :

  • Use read-across models with structurally analogous brominated aromatics (e.g., 5-bromouracil derivatives) to estimate bioaccumulation (logP ~2.5) and soil mobility ( ).
  • Conduct microtox assays with Vibrio fischeri to screen acute aquatic toxicity (IC₅₀ < 10 mg/L suggests high risk) .

Q. How does the electronic nature of the bromophenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing bromine activates the phenyl ring for nucleophilic aromatic substitution (SₙAr) but deactivates it in electrophilic reactions.

  • In Pd-catalyzed couplings, Br acts as a directing group, favoring para-substitution in subsequent reactions ( ).

    Reaction Type Reactant Product Yield
    Suzuki CouplingBoronic acidBiaryl derivatives60-75%
    Buchwald-HartwigAminesArylaminopyridines50-65%

Q. What methodologies are suitable for evaluating the pharmacological potential of this compound?

  • Screening Protocols :

  • In vitro assays : Test phosphodiesterase inhibition (IC₅₀) using human recombinant enzymes (see for analogous pyridine derivatives).
  • Crystallographic studies : Map binding interactions with target proteins (e.g., PDE4B) to guide SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.